![molecular formula C28H26N2O3 B3926260 11-(4-hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926260.png)
11-(4-hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(4-Hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .
Industrial Production Methods
The use of silica-supported fluoroboric acid as a catalyst is advantageous due to its reusability and efficiency in promoting the reaction .
Chemical Reactions Analysis
Types of Reactions
11-(4-Hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Compound X has been investigated for its antimicrobial properties , showing effectiveness against various pathogens. A study highlighted its potential in treating plant diseases, suggesting that it can be utilized as a biopesticide . The compound demonstrated significant activity against specific bacterial strains that affect crops .
Neuropharmacological Effects
Research indicates that derivatives of compound X exhibit neuropharmacological effects , particularly in the modulation of neurotransmitter systems. This has implications for the development of treatments for neurological disorders such as anxiety and depression. The structural similarity of compound X to known anxiolytics suggests a potential role in drug design aimed at enhancing cognitive function or alleviating mood disorders.
Anticancer Properties
Recent investigations into the anticancer properties of compound X have revealed its ability to inhibit tumor growth in vitro. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies with reduced side effects.
Data Table: Summary of Medicinal Applications
Biopesticide Development
The use of compound X as a biopesticide is particularly promising. Its effectiveness against specific pathogens makes it a candidate for sustainable agriculture practices. By reducing reliance on synthetic pesticides, this compound could contribute to environmentally friendly farming methods.
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, compound X was applied to crops affected by fungal pathogens. Results showed a significant reduction in disease incidence compared to untreated controls. This study underscores the potential for integrating compound X into crop protection strategies.
Mechanism of Action
The mechanism of action of 11-(4-hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar mechanism of action.
Lorazepam: Another benzodiazepine with anxiolytic properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
11-(4-Hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its dual anxiolytic and antioxidant properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Biological Activity
The compound 11-(4-hydroxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a dibenzo diazepine core with hydroxy and phenylcarbonyl substituents that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
- Antitumor Activity : Studies have suggested that compounds with similar structures exhibit antitumor properties. The mechanism is often linked to their ability to intercalate DNA or inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The presence of the hydroxyphenyl group is associated with anti-inflammatory activities in various compounds. This suggests that our compound may also exhibit similar properties.
- Antimicrobial Properties : Preliminary investigations indicate that derivatives of dibenzo diazepines can possess antimicrobial activity.
1. Antitumor Studies
A study conducted on related compounds demonstrated significant antitumor effects when tested against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. The compound's ability to form complexes with DNA was highlighted as a key factor in its antitumor efficacy .
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 5.0 | DNA Intercalation |
Compound B | Lung Cancer | 7.5 | Apoptosis Induction |
Our Compound | Various | TBD | TBD |
2. Anti-inflammatory Activity
In a model involving lipopolysaccharide-induced inflammation, related compounds showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The hydroxy group in our compound may provide similar anti-inflammatory effects by inhibiting the NF-kB pathway .
3. Antimicrobial Activity
In vitro studies have shown that dibenzo diazepine derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Our compound's structure suggests it could also possess similar properties, although specific data are still needed for confirmation .
Case Studies
Several case studies have examined the effects of related compounds on various biological systems:
- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls.
- Case Study 2 : In a clinical setting, patients treated with similar compounds reported reduced inflammation markers and improved quality of life indicators.
Properties
IUPAC Name |
2-benzoyl-6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-28(2)15-23-25(24(32)16-28)26(17-8-11-20(31)12-9-17)30-21-13-10-19(14-22(21)29-23)27(33)18-6-4-3-5-7-18/h3-14,26,29-31H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFJYFVMFKIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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